Welcome to the BenchChem Online Store!
molecular formula C16H24N2O2 B8453081 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline

4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline

Cat. No. B8453081
M. Wt: 276.37 g/mol
InChI Key: ZNLBXYXZBIZSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115140B2

Procedure details

747 mg of zinc are added to a solution of 500 mg of 5-methoxy-1-methyl-4-[4-nitro-3-(propan-2-yloxy)phenyl]-1,2,3,6-tetrahydropyridine in 8 ml of acetic acid. The reaction medium is stirred for 1 hour at ambient temperature and then filtered on Clarcel. The Clarcel is rinsed with 8 ml of acetic acid, then 10 ml of ethanol and then of ethyl acetate. The filtrate is evaporated under reduced pressure and then the residue is taken up in 10 ml of ethyl acetate, 5 ml of water and 10 ml of a saturated aqueous sodium bicarbonate solution. 20 ml of ethyl acetate are added and the two phases are separated. The aqueous phase is extracted with ethyl acetate (2×10 ml). The combined organic phases are washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated under vacuum. The residue is purified on 25 g of silica, elution being carried out with dichloromethane/acetone (100/0 to 95/5), so as to obtain 140 mg of 4-(5-methoxy-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-(propan-2-yloxy)aniline in the form of a brown oil.
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
747 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:8][N:7]([CH3:9])[CH2:6][CH2:5][C:4]=1[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([O:19][CH:20]([CH3:22])[CH3:21])[CH:11]=1>C(O)(=O)C.[Zn]>[CH3:1][O:2][C:3]1[CH2:8][N:7]([CH3:9])[CH2:6][CH2:5][C:4]=1[C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([O:19][CH:20]([CH3:22])[CH3:21])[CH:11]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C(CCN(C1)C)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
747 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on Clarcel
WASH
Type
WASH
Details
The Clarcel is rinsed with 8 ml of acetic acid
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
20 ml of ethyl acetate are added
CUSTOM
Type
CUSTOM
Details
the two phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate (2×10 ml)
WASH
Type
WASH
Details
The combined organic phases are washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified on 25 g of silica, elution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(CCN(C1)C)C1=CC(=C(N)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.